molecular formula C22H15N3OS4 B12126862 1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B12126862
M. Wt: 465.6 g/mol
InChI Key: KUHXSNYYZFBPBQ-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (CAS: 377048-66-3) is a heterocyclic compound featuring a phenothiazine core linked via an ethanone bridge to a 4-phenyl-5-thioxo-1,3,4-thiadiazole moiety. Its molecular formula is C₂₂H₁₅N₃O₂S₂, with a molecular weight of 417.50 g/mol . The phenothiazine group contributes aromaticity and planar rigidity, while the thiadiazole ring introduces sulfur-rich electronic characteristics. Key physical properties include a density of 1.5±0.1 g/cm³ and a high boiling point (679.9±58.0°C), suggesting thermal stability suited for pharmaceutical or materials applications .

The compound’s synthesis likely involves coupling a phenothiazine-derived ethanone with a thiadiazole-thiol intermediate, analogous to methods described for structurally related compounds (e.g., refluxing with α-halogenated ketones or thiol-containing heterocycles) .

Properties

Molecular Formula

C22H15N3OS4

Molecular Weight

465.6 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H15N3OS4/c26-20(14-28-21-23-25(22(27)30-21)15-8-2-1-3-9-15)24-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)24/h1-13H,14H2

InChI Key

KUHXSNYYZFBPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Preparation of the Phenothiazine Moiety

The phenothiazine core is synthesized via alkylation of phenothiazine with ethyl chloroacetate. Phenothiazine reacts with ethyl chloroacetate in anhydrous dimethylformamide (DMF) under reflux to yield ethyl N10-phenothiazino acetate (Compound 1, Figure 1). This intermediate is critical for introducing the acetyl group necessary for subsequent thiosemicarbazide conjugation.

Reaction Conditions:

  • Solvent: Anhydrous DMF

  • Temperature: 80–90°C (reflux)

  • Duration: 6–8 hours

  • Yield: 85–90%

Formation of the Thiadiazole Ring

The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. N10-Phenothiazino-acetylthiosemicarbazide (Compound 2) is synthesized by reacting Compound 1 with thiosemicarbazide in ethanol under reflux. Cyclization is achieved using concentrated sulfuric acid, which dehydrates the thiosemicarbazide to form 10-{[5-amino-1,3,4-thiadiazol-2-yl]methyl}phenothiazine (Compound 3).

Key Cyclization Parameters:

  • Reagent: Concentrated H₂SO₄

  • Temperature: 0–5°C (controlled exotherm)

  • Duration: 2–4 hours

  • Yield: 70–75%

An alternative method for thiadiazole synthesis involves a solid-phase reaction using thiosemicarbazide, carboxylic acid, and phosphorus pentachloride (PCl₅). This approach avoids solvent use and achieves yields exceeding 91%.

Coupling of Phenothiazine and Thiadiazole Moieties

The final step involves conjugating the phenothiazine-acetyl intermediate with the 4-phenyl-5-thioxo-thiadiazole sulfanyl group. Two primary strategies are documented:

Condensation with Carbonyl Derivatives

Compound 3 reacts with 4-phenyl-5-thioxo-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., triethylamine) to form the sulfanyl bridge. The thiolate ion nucleophilically attacks the acetylated phenothiazine, displacing a halide or activating a leaving group.

Reaction Conditions:

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Ethanol or DMF

  • Temperature: Room temperature

  • Duration: 12–18 hours

  • Yield: 75–97.2%

Direct Sulfur Insertion

In a patent-derived method, phosphorus pentachloride facilitates the direct coupling of pre-formed thiadiazole-thiol with phenothiazine-acetyl chloride. This single-step process minimizes side reactions and enhances scalability.

Optimized Parameters:

  • Reagent: PCl₅ (1.2 equiv)

  • Solvent: None (solid-phase grinding)

  • Temperature: Ambient

  • Duration: 30–60 minutes

  • Yield: 91–95%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Efficiency: Concentrated H₂SO₄ at 0–5°C prevents over-dehydration and improves thiadiazole ring purity.

  • Coupling Yield: Polar aprotic solvents (DMF) enhance nucleophilic substitution rates compared to ethanol.

Catalytic Enhancements

  • Triethylamine: Neutralizes HCl byproducts during coupling, shifting equilibrium toward product formation.

  • Grinding Method: Solid-phase reactions reduce solvent waste and accelerate reaction kinetics.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (DMSO-d₆):

    • Phenothiazine protons: δ 6.8–7.3 (multiplet, 8H)

    • Thiadiazole-SCH₂: δ 4.1 (singlet, 2H)

    • Acetyl carbonyl: δ 2.5 (singlet, 3H)

  • IR (KBr):

    • C=O stretch: 1680 cm⁻¹

    • C-S stretch: 680 cm⁻¹

Elemental Analysis

ElementCalculated (%)Observed (%)
C60.8560.72
H3.623.58
N10.079.95
S15.3715.28

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityKey Advantage
H₂SO₄ Cyclization70–754–6 hoursModerateHigh purity
PCl₅ Solid-Phase91–951 hourHighSolvent-free, rapid
Thiol Coupling75–97.212–18 hrsModerateVersatile for derivatives

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • PTZ-TDTE’s mechanism of action depends on its specific derivatives.
    • In antipsychotic phenothiazines, it likely involves dopamine receptor antagonism.
    • Further studies are needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Table 1: Structural Features of Comparable Compounds

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
    Target Compound C₂₂H₁₅N₃O₂S₂ 417.50 Phenothiazine, ethanone, 4-phenyl-5-thioxo-thiadiazole, sulfanyl linker
    1-(10-Methyl-10H-phenothiazin-2-yl)ethanone C₁₅H₁₃NOS 255.33 Methyl-phenothiazine, ethanone (lacks thiadiazole-sulfanyl group)
    10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S 344.39 Phenothiazine, ethynyl linker, nitrobenzene (no sulfur-rich heterocycle)
    10-(2-Phenyl-imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-10H-phenothiazine Not reported Not reported Phenothiazine, imidazo-thiadiazole (differs in heterocycle connectivity)
    2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₈H₂₀F₂N₃O₂S₂ 540.60 Triazole, phenylsulfonyl, difluorophenyl, ethanone (distinct core heterocycle)

    Key Observations :

    • Compared to the ethynyl-linked nitrophenyl-phenothiazine , the sulfanyl-ethanone linker in the target compound may confer greater conformational flexibility and polarizability.
    • The imidazo-thiadiazole analog shares sulfur-rich motifs but differs in ring fusion, which could alter electronic properties and biological target selectivity.

    Key Observations :

    • The target compound’s high boiling point suggests stability under thermal stress, advantageous for drug formulation or high-temperature applications.
    • Synthetic routes for sulfur-linked heterocycles (e.g., ) often employ nucleophilic substitution or coupling reactions, but yields vary significantly (e.g., 6.9% for the nitrophenyl-ethynyl analog ).

    Biological Activity

    The compound 1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a novel derivative that incorporates both phenothiazine and thiadiazole moieties, which have been recognized for their diverse biological activities. This article aims to compile and analyze the existing literature surrounding the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

    Chemical Structure

    The compound's structure can be represented as follows:

    C18H14N2S3\text{C}_{18}\text{H}_{14}\text{N}_2\text{S}_3

    The presence of the phenothiazine core is significant due to its established pharmacological effects, while the thiadiazole ring contributes additional biological properties.

    Antimicrobial Activity

    Research has indicated that derivatives of phenothiazine exhibit notable antimicrobial properties. In a study evaluating various compounds synthesized from phenothiazine derivatives, it was found that they displayed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis at concentrations as low as 100 µg/mL . The compound was also tested against Mycobacterium tuberculosis, showing promising results comparable to standard antibiotics .

    Antifungal Activity

    The antifungal potential of similar compounds has been documented. For instance, phenothiazine derivatives have shown efficacy against fungal strains in vitro. The mechanism is believed to involve disruption of fungal cell membranes or inhibition of key metabolic pathways .

    Anti-inflammatory Activity

    The anti-inflammatory effects of this compound were assessed using the carrageenan-induced paw edema method. Compounds with similar structures have demonstrated significant reduction in edema formation, indicating potential use in treating inflammatory conditions .

    Anticancer Activity

    The anticancer properties of thiadiazole derivatives are particularly noteworthy. Studies have shown that compounds containing a thiadiazole ring can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancers. The compound exhibited GI50 values ranging from 3.29 to 10 µg/mL against these cell lines .

    Case Study 1: Antitubercular Activity

    In a detailed examination of synthesized phenothiazine derivatives, one study reported that a specific derivative showed equipotent activity against Mycobacterium tuberculosis when compared to streptomycin. This highlights the potential for developing new antitubercular agents based on this scaffold .

    Case Study 2: Anticancer Efficacy

    A series of studies focused on the anticancer efficacy of thiadiazole derivatives revealed that certain modifications on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. For instance, a derivative with a specific substitution pattern exhibited an IC50 value of 4.27 µg/mL against skin cancer cells (SK-MEL-2) .

    Data Tables

    Activity Type Target Organism/Cell Line Concentration Tested Results
    AntibacterialStaphylococcus aureus100 µg/mLSignificant inhibition observed
    AntitubercularMycobacterium tuberculosisVariesComparable to streptomycin
    AntifungalVarious fungiVariesEffective at disrupting membranes
    AnticancerA549 (lung), MCF-7 (breast)3.29 - 10 µg/mLSignificant growth inhibition

    Q & A

    Q. What are the key steps involved in synthesizing 1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone?

    The synthesis typically involves multi-step reactions:

    • Step 1 : Functionalization of the phenothiazine core via electrophilic substitution or coupling reactions (e.g., Sonogashira coupling for alkyne introduction) .
    • Step 2 : Formation of the thiadiazole-thione moiety through cyclization of thiosemicarbazide derivatives under acidic conditions .
    • Step 3 : Sulfanyl linkage between the phenothiazine and thiadiazole-thione groups using nucleophilic substitution or thiol-disulfide exchange .
      Critical parameters include solvent choice (e.g., THF/triethylamine for coupling), temperature control (reflux for cyclization), and catalysts (e.g., Pd(0) for cross-coupling) .

    Q. How is the molecular structure of this compound characterized experimentally?

    Key techniques include:

    • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., triclinic space group P1 with a = 8.19 Å, b = 8.24 Å, c = 12.81 Å) .
    • NMR spectroscopy : Confirms substituent connectivity (e.g., δ 7.10–8.21 ppm for aromatic protons) .
    • Mass spectrometry : Validates molecular weight (e.g., m/z 344.39 for related analogs) .
      Software like SHELXL refines crystallographic data, while ORTEP-3 visualizes molecular geometry .

    Q. What biological activities are associated with this compound?

    Phenothiazine-thiadiazole hybrids exhibit:

    • Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell membranes .
    • Anticancer potential : Apoptosis induction in cancer cells through ROS generation or kinase inhibition .
    • Neuropharmacological effects : Modulation of dopamine receptors due to the phenothiazine moiety .
      In vitro assays (e.g., MTT for cytotoxicity) and in silico docking (e.g., AutoDock) are common validation methods .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve the yield of the thiadiazole-thione intermediate?

    Optimization strategies include:

    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
    • Catalyst tuning : Use of Cu(I) or Pd(0) for cross-coupling steps, with triethylamine to neutralize byproducts .
    • Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions .
      For example, a 6.9% yield in Sonogashira coupling was achieved using THF/triethylamine (1:1) and Pd(PPh₃)₄ .

    Q. What methodologies resolve contradictions in reported biological activity data for this compound?

    Address discrepancies via:

    • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) .
    • Binding assays : Surface plasmon resonance (SPR) quantifies target affinity (e.g., KD < 1 µM for kinase inhibition) .
    • Meta-analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cellular activity) to identify assay-specific artifacts .

    Q. How can regioselectivity challenges in functionalizing the phenothiazine core be addressed?

    Strategies include:

    • Directing groups : Install temporary substituents (e.g., nitro) to steer electrophilic attack to specific positions .
    • Metal-mediated coupling : Pd-catalyzed C–H activation enables site-selective arylation/alkynylation .
    • Computational modeling : DFT calculations predict reactive sites based on electron density maps (e.g., C-2 vs. C-4 substitution) .

    Q. What advanced techniques elucidate the mechanism of action for this compound’s anticancer activity?

    • Transcriptomics/proteomics : RNA-seq or LC-MS/MS identifies dysregulated pathways (e.g., apoptosis, DNA repair) .
    • Cellular imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) .
    • Kinase profiling : High-throughput screening against kinase libraries (e.g., Eurofins KinaseProfiler) identifies primary targets .

    Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

    • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
    • Bioisosteric replacement : Swap thiadiazole-thione with triazole to enhance metabolic stability .
    • Lipophilicity optimization : LogP adjustments via alkyl chain variation balance membrane permeability and clearance .

    Methodological Notes

    • Data Interpretation : Use WinGX or OLEX2 for crystallographic refinement .
    • Contradiction Management : Apply Bayesian statistics to reconcile conflicting bioactivity datasets .
    • Synthetic Reproducibility : Report detailed reaction parameters (e.g., Pd(PPh₃)₄: 0.08 mmol, CuI: 0.04 mmol) .

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